molecular formula C31H36N2O5 B12722655 Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate CAS No. 129218-10-6

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate

Cat. No.: B12722655
CAS No.: 129218-10-6
M. Wt: 516.6 g/mol
InChI Key: SDBVSBHTZJWLET-UHFFFAOYSA-M
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Description

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its xanthylium core, which is substituted with diethylamino groups and a methoxycarbonyl phenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate xanthylium precursors with diethylamine and methoxycarbonyl phenyl derivatives under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Xanthylium derivatives: Compounds with similar xanthylium cores but different substituents.

    Diethylamino-substituted compounds: Molecules with diethylamino groups attached to various cores.

    Methoxycarbonyl phenyl derivatives: Compounds featuring the methoxycarbonyl phenyl group in different structural contexts.

Uniqueness

Xanthylium, 3,6-bis(diethylamino)-9-(2-(methoxycarbonyl)phenyl)-, acetate stands out due to its specific combination of substituents, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

129218-10-6

Molecular Formula

C31H36N2O5

Molecular Weight

516.6 g/mol

IUPAC Name

[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;acetate

InChI

InChI=1S/C29H33N2O3.C2H4O2/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;1-2(3)4/h10-19H,6-9H2,1-5H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

SDBVSBHTZJWLET-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.CC(=O)[O-]

Origin of Product

United States

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